5,5,5-Triphenylpentanoic acid

Description

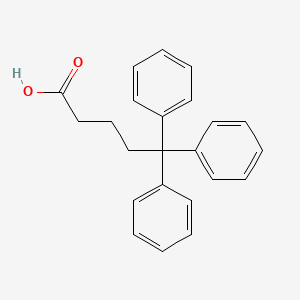

Structure

2D Structure

3D Structure

Properties

CAS No. |

33885-03-9 |

|---|---|

Molecular Formula |

C23H22O2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

5,5,5-triphenylpentanoic acid |

InChI |

InChI=1S/C23H22O2/c24-22(25)17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) |

InChI Key |

MSIAYOAPKLPCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation

Strategies for the Construction of the 5,5,5-Triphenylpentanoic Acid Scaffold

The principal strategy for assembling the this compound framework involves a two-step sequence: the formation of a nitrile precursor, 5,5,5-triphenylpentanenitrile, followed by its hydrolysis to the target carboxylic acid.

Precursor Synthesis and Functional Group Transformations (e.g., Nitrile Hydrolysis)

The synthesis initiates with the generation of a potent nucleophile, the triphenylmethyl anion, from triphenylmethane (B1682552). Triphenylmethane, while a hydrocarbon, possesses unusually acidic protons at the central carbon due to the extensive resonance stabilization of the resulting carbanion across the three phenyl rings. Treatment of triphenylmethane with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, facilitates the deprotonation to form the triphenylmethyl anion.

This highly reactive carbanion is then subjected to a Michael addition reaction with acrylonitrile (B1666552) (CH₂=CHCN). The nucleophilic triphenylmethyl anion attacks the β-carbon of the α,β-unsaturated nitrile, leading to the formation of a new carbon-carbon bond and yielding the nitrile precursor, 5,5,5-triphenylpentanenitrile.

The final step in the sequence is the hydrolysis of the nitrile group in 5,5,5-triphenylpentanenitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. wikipedia.orgresearchgate.netnih.gov Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. wikipedia.org The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid and the corresponding ammonium (B1175870) salt. wikipedia.org

Alternatively, base-catalyzed hydrolysis can be employed by heating the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org This process involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon to form a hydroxy imine intermediate. nih.gov Tautomerization and subsequent proton transfer steps lead to the formation of an amide, which is then hydrolyzed to the carboxylate salt. wikipedia.org Acidification of the reaction mixture is then necessary to protonate the carboxylate and isolate the final product, this compound. wikipedia.org

Specific Reaction Conditions and Optimizations

The successful synthesis of this compound hinges on carefully controlled reaction conditions for each step. The generation of the triphenylmethyl anion requires strictly anhydrous conditions to prevent the base from being quenched by water. The choice of base and solvent is also critical. While sodium amide is a classic choice, organolithium reagents like n-BuLi often offer faster and cleaner reactions at low temperatures.

For the Michael addition, the reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the triphenylmethyl anion and minimize potential side reactions. The slow addition of acrylonitrile to the solution of the carbanion is also recommended.

| Reaction Step | Reagents and Conditions | Purpose |

| Anion Formation | Triphenylmethane, Sodium Amide (or n-BuLi), Anhydrous THF | Generation of the nucleophilic triphenylmethyl anion. |

| Michael Addition | Triphenylmethyl anion, Acrylonitrile, -78 °C to 0 °C | Formation of the carbon skeleton of the precursor, 5,5,5-triphenylpentanenitrile. |

| Nitrile Hydrolysis (Acidic) | 5,5,5-Triphenylpentanenitrile, Aq. H₂SO₄, Reflux | Conversion of the nitrile group to a carboxylic acid. wikipedia.org |

| Nitrile Hydrolysis (Basic) | 5,5,5-Triphenylpentanenitrile, Aq. NaOH, Reflux, then H₃O⁺ | Conversion of the nitrile to a carboxylate salt, followed by acidification to the carboxylic acid. wikipedia.org |

Chemical Reactivity and Derivatization Studies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of 5,5,5-triphenylpentanoic acid to its corresponding esters can be readily achieved through various established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, provides a direct route to ester synthesis. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com This equilibrium-driven process typically employs an excess of the alcohol and a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the reaction towards the ester product. masterorganicchemistry.com

Modern esterification methods that offer milder conditions and higher yields are also applicable. These include the use of coupling agents that activate the carboxylic acid, facilitating its reaction with alcohols.

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct heating of the ammonium (B1175870) salt formed between the carboxylic acid and an amine can lead to the formation of the amide through pyrolysis, though this method often requires harsh conditions. masterorganicchemistry.com

More practical and widely used approaches involve the use of coupling reagents to facilitate the amide bond formation under milder conditions. nih.govlibretexts.orgorganic-chemistry.org Reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to produce amides in good yields. nih.gov The general process involves the activation of the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine nucleophile. masterorganicchemistry.comlibretexts.orglibretexts.org

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Well-established, equilibrium-driven |

| Amidation (Direct) | Amine, High Heat (Pyrolysis) | Amide | Less common, requires harsh conditions |

| Amidation (Mediated) | Amine, Coupling Agent (e.g., TiCl₄), Pyridine, Heat | Amide | High yield, milder conditions |

Modifications and Functionalization of the Triphenylpentane Core

The triphenylpentane core, specifically the three phenyl rings of the triphenylmethyl group, offers sites for further functionalization, primarily through electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The bulky nature of the triphenylmethyl group can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be applied to the phenyl rings of this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic rings.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) onto the aromatic rings.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) to the aromatic rings.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups to the aromatic rings. wikipedia.org

The specific positions on the phenyl rings where substitution occurs (ortho, meta, or para) will be directed by the electronic nature of the substituent already present and influenced by the significant steric hindrance imposed by the quaternary carbon and the other two phenyl rings.

Design and Synthesis of Analogues and Isosteres

The design and synthesis of analogues and isosteres of this compound can be a valuable strategy in medicinal chemistry and materials science to modulate its physicochemical and biological properties. nih.govresearchgate.netmdpi.com

While no specific carbon isosteres of heteroatom-containing analogues of this compound have been reported in the literature, the principles of isosterism can be applied to its design. Bioisosteric replacement is a common strategy in drug design to improve properties such as potency, selectivity, and metabolic stability. nih.govdrughunter.comenamine.netdrughunter.comnih.gov

For the carboxylic acid moiety, several non-classical isosteres could be considered. These replacements aim to mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially offering advantages in terms of cell permeability and metabolic profile. nih.govdrughunter.comenamine.net

| Carboxylic Acid Bioisostere | Key Features | Potential Advantages |

| Tetrazoles | Planar, acidic (pKa similar to carboxylic acids) | Increased lipophilicity, enhanced metabolic stability. drughunter.com |

| Acyl Sulfonamides | Mimics the hydrogen bonding of carboxylic acids | Can improve potency through additional interactions. drughunter.com |

| Isoxazolols | Heterocyclic ring with acidic properties | Can alter physicochemical properties and target interactions. nih.gov |

Chemical Stability Under Varied Conditions

The chemical stability of this compound is influenced by both the carboxylic acid and the triphenylmethyl functionalities.

Acidic Conditions: The triphenylmethyl (trityl) group is known to be labile under acidic conditions. The stability of the trityl cation, formed upon cleavage, drives this decomposition. Therefore, strong acidic conditions would likely lead to the degradation of the 5,5,5-triphenylpentane core.

Basic Conditions: The carboxylic acid group will be deprotonated under basic conditions to form a carboxylate salt. The triphenylmethyl group is generally stable to basic conditions.

Thermal Conditions: The thermal stability of this compound has not been specifically reported. However, studies on related polyester (B1180765) amide polymers suggest that decomposition can occur at elevated temperatures, often initiated at the ester or amide linkages, leading to the release of products like carbon dioxide. mdpi.com The thermal degradation of similar organic molecules can also be influenced by the presence of other reactive species. nih.gov The stability of a compound at higher temperatures is a critical factor in many industrial applications. sugar-energy.comresearchgate.netmdpi.com

Stereochemical Characterization and Elucidation

Methodologies for Absolute Stereochemistry Determination (e.g., Marfey's Method)

Determining the absolute configuration of a chiral molecule, that is, the precise spatial arrangement of its atoms, is a fundamental challenge in chemistry. Various analytical techniques have been developed to this end. While specific studies detailing the application of these methods to 5,5,5-Triphenylpentanoic acid are not prevalent in publicly available literature, the principles of established methods like Marfey's method and chiral High-Performance Liquid Chromatography (HPLC) are broadly applicable.

Marfey's Method:

Developed by Paul Marfey in 1984, this method is a powerful tool for determining the absolute configuration of amino acids and other chiral primary amines. researchgate.net It involves the derivatization of the chiral analyte with a chiral reagent, known as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). researchgate.netnih.gov This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like HPLC. researchgate.net

The general procedure for applying Marfey's method to a chiral carboxylic acid like this compound would first require its conversion to a primary amine derivative. The resulting diastereomers are then separated by reverse-phase HPLC, and their elution order is compared to that of standards with known absolute configurations. The relative retention times of the diastereomers allow for the unambiguous assignment of the absolute stereochemistry of the original molecule. researchgate.net

Advanced Marfey's Method:

Innovations to the original method, termed the "advanced Marfey's method," utilize liquid chromatography-mass spectrometry (LC-MS) for the analysis of the diastereomeric derivatives. This enhancement offers greater sensitivity and is particularly useful for determining the absolute configurations of unusual or novel chiral compounds for which standards may not be available. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral selector, which interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, allowing for the separation and quantification of the individual enantiomers. A variety of CSPs are commercially available, with selections often based on the functional groups present in the analyte. For a carboxylic acid like this compound, a CSP designed for acidic compounds would be employed.

For instance, in a study on the related compound (-)-(3R)-O-beta-D-glucopyranosyloxy-5-phenylpentanoic acid, enzymatic hydrolysis yielded 3-hydroxy-5-phenylpentanoic acid. The enantiomers of its methyl ester were successfully separated and identified using HPLC with a Chiralcel®OD-H column, allowing for the determination of the absolute configuration. nih.gov This exemplifies how chiral HPLC can be a decisive tool in stereochemical analysis.

Interactive Table: Comparison of Methodologies for Stereochemical Determination

| Methodology | Principle | Application to this compound (Hypothetical) | Key Advantages |

| Marfey's Method | Derivatization with a chiral reagent (L-FDAA) to form diastereomers, followed by HPLC separation. | Conversion to an amine derivative, reaction with L-FDAA, and HPLC analysis of the resulting diastereomers. | Well-established, reliable for primary amines. |

| Advanced Marfey's Method | Utilizes LC-MS for enhanced sensitivity and analysis of novel compounds. | Similar to the standard method but with LC-MS detection for more precise identification. | Higher sensitivity, applicable to novel compounds. |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Direct injection of a racemic mixture onto a suitable chiral column for separation and quantification. | Direct analysis, no derivatization required. |

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is intimately linked to its ability to interact with other molecules, a phenomenon known as molecular recognition. In biological systems, receptors, enzymes, and other biomolecules are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with the two enantiomers of a chiral compound.

While specific research on the molecular recognition and stereospecific interactions of the enantiomers of this compound is not extensively documented in the public domain, the principles of stereochemistry dictate that its enantiomers would likely exhibit different biological activities. One enantiomer might bind to a specific receptor with high affinity, eliciting a biological response, while the other enantiomer may have a much lower affinity or interact with a different target altogether.

This principle of stereospecificity is of paramount importance in pharmacology. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the synthesis and administration of a single, pure enantiomer (an enantiopure drug) is often preferred.

The study of how the different spatial arrangements of a molecule's enantiomers affect their interaction with a chiral environment is crucial for understanding their biological function and for the rational design of new therapeutic agents. Although detailed findings for this compound are not available, the foundational principles of stereochemistry strongly suggest that its enantiomers would have distinct molecular interactions and, consequently, different biological profiles.

Molecular Interactions and Mechanistic Investigations

Inhibition of UDP-Glucuronosyltransferases (UGTs) by 5,5,5-Triphenylpentanoic Acid

This compound belongs to a series of triphenylalkyl carboxylic acids that have been identified as potent inhibitors of UDP-glucuronosyltransferases (UGTs), a family of enzymes crucial for the detoxification and elimination of various compounds from the body.

Research has demonstrated that triphenylalkyl carboxylic acids, including this compound, act as potent and competitive inhibitors of UGTs. nih.gov This competitive inhibition mechanism is supported by computer modeling studies, which have shown a significant spatial similarity between the inhibitors and the natural substrate of the enzyme. nih.gov The bulky triphenylmethyl moiety of the inhibitor effectively superimposes on a significant portion of the substrate molecule, allowing it to vie for the same active site on the enzyme. nih.gov

The inhibitory potency of tritylcarboxylic acids against UGTs is intrinsically linked to their chemical structure. A key factor influencing their inhibitory activity is the acidity of the carboxylic acid group. Studies have revealed that a higher acidity in these molecules corresponds to weaker inhibition, suggesting that the presence of a negative charge on the inhibitor molecule hinders its ability to prevent the glucuronidation process. nih.gov

Furthermore, the three-dimensional structure of the triphenylmethyl group is critical for effective inhibition. The replacement of this bulky, non-planar moiety with planar structures, such as fluorenyl or indenyl rings, results in a complete loss of inhibitory activity. nih.gov This underscores the importance of the specific spatial arrangement of the trityl group for binding to the enzyme's active site. The length of the alkyl chain connecting the trityl group to the carboxylic acid also plays a role in the inhibitory potency.

| Feature | Impact on UGT Inhibition |

| Triphenylmethyl Moiety | Essential for potent inhibition; provides the necessary bulk and three-dimensional structure for active site binding. nih.gov |

| Planar Ring Structures | Substitution with planar rings (e.g., fluorenyl, indenyl) abolishes inhibitory activity. nih.gov |

| Carboxylic Acid Acidity | Higher acidity leads to weaker inhibition, indicating that a negative charge is detrimental to inhibitory function. nih.gov |

Interaction with Kinesin Spindle Protein Eg5 by 2-Amino-5,5,5-Triphenylpentanoic Acid Derivatives

Derivatives of 2-amino-5,5,5-triphenylpentanoic acid are analogues of S-trityl-l-cysteine (STLC), a known potent and selective inhibitor of the human mitotic kinesin Eg5. nih.gov Eg5 is a crucial motor protein involved in the formation of the bipolar spindle during mitosis, making it a significant target for cancer chemotherapy.

Like STLC, derivatives of 2-amino-5,5,5-triphenylpentanoic acid bind to an allosteric pocket on the Eg5 protein. nih.gov This binding site is distinct from the ATP-binding site and is formed by the helix α2/loop L5 and helix α3 of the protein. nih.gov The binding of these inhibitors to this allosteric site induces a conformational change in the protein that ultimately leads to the inhibition of its motor activity, causing mitotic arrest.

The binding of 2-amino-5,5,5-triphenylpentanoic acid derivatives to Eg5 is stabilized by a network of intermolecular interactions. A critical interaction involves the formation of a hydrogen bond network between the primary ammonium (B1175870) group of the amino acid tail of the inhibitor and the backbone carbonyl of Gly117 and the side chain of Glu116 on the Eg5 protein. nih.gov The triphenylmethyl headgroup of the inhibitor is situated within a predominantly hydrophobic core of the allosteric binding site. acs.org

Crystallographic studies of Eg5 in complex with STLC, a closely related compound, have provided detailed insights into the structural basis of binding. acs.org These studies reveal that the three phenyl rings of the trityl group are accommodated in three hydrophobic pockets, denoted as P1, P2, and P3, within the allosteric site. acs.org This hydrophobic interaction is a key determinant of the inhibitor's potency. The cysteine tail of STLC, analogous to the amino acid tail of the 2-amino-5,5,5-triphenylpentanoic acid derivatives, forms several crucial hydrogen bonds with the protein, further stabilizing the complex. acs.org

| Interacting Moiety of Inhibitor | Interacting Residues/Region of Eg5 | Type of Interaction |

| Primary Ammonium Group | Gly117 (backbone carbonyl), Glu116 (side chain) | Hydrogen Bonding nih.gov |

| Triphenylmethyl Group | Hydrophobic pockets (P1, P2, P3) formed by helix α2/loop L5 and helix α3 | Hydrophobic Interactions acs.org |

Theoretical Frameworks of Molecular Recognition

The elucidation of molecular recognition events involving this compound relies heavily on theoretical and computational chemistry. These frameworks provide a lens through which the intricate non-covalent interactions governing the binding of this bulky, flexible molecule to host systems or biological targets can be understood and predicted. The primary theoretical approaches employed include quantum mechanics (QM), molecular mechanics (MM), and a variety of simulation techniques that build upon these foundational methods.

At the heart of understanding the molecular interactions of this compound are quantum chemical calculations, particularly Density Functional Theory (DFT). nih.govepstem.netbham.ac.uk DFT is instrumental in determining the optimized geometry of the molecule, revealing how the three phenyl rings arrange themselves to minimize steric hindrance, often adopting a propeller-like conformation. nih.govuclan.ac.uk These calculations also provide insights into the electronic properties, such as the molecular electrostatic potential (MEP) surface, which identifies regions of positive and negative potential that are crucial for electrostatic interactions. epstem.netepstem.net The carboxyl group of the pentanoic acid chain, for instance, represents a region of high negative potential, making it a prime site for hydrogen bonding and interactions with positively charged species. nih.gov

Molecular docking simulations are a cornerstone for predicting the binding mode of this compound within a receptor's binding site. nih.gov These computational techniques explore the conformational space of the ligand and the receptor, scoring potential binding poses based on factors like intermolecular forces and geometric complementarity. For a molecule like this compound, with its significant hydrophobic surface area provided by the triphenylmethyl group and a polar, hydrogen-bonding capable carboxylic acid head, docking studies can predict the preferred orientation and key interactions. The bulky triphenylmethyl motif is expected to favor binding in large, hydrophobic pockets, while the carboxylic acid seeks out polar or charged residues to form hydrogen bonds or salt bridges. acs.org

To further refine the understanding of binding thermodynamics and kinetics, more advanced computational methods such as Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are employed. MD simulations provide a dynamic picture of the binding process, allowing researchers to observe the conformational changes in both the ligand and the receptor over time. This can reveal the stability of predicted binding modes and the role of solvent molecules in the recognition process. FEP and TI are rigorous methods used to calculate the relative binding free energies of a series of related ligands, offering a quantitative prediction of binding affinity.

The nature of the non-covalent interactions that stabilize the complex formed by this compound and a host molecule can be dissected using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index. bham.ac.uk These methods analyze the electron density distribution to identify and characterize interactions such as hydrogen bonds, van der Waals forces, and π-stacking interactions between the phenyl rings and aromatic residues in a binding pocket.

A summary of the theoretical approaches and the type of information they provide is presented in the table below.

| Theoretical Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (MEP), bond energies. epstem.netbham.ac.uk | Predicts the stable conformation (e.g., propeller shape of phenyl rings) and identifies regions for electrostatic and hydrogen bonding interactions. |

| Molecular Docking | Preferred binding orientation, key interacting residues, initial binding affinity estimate. nih.gov | Elucidates how the hydrophobic triphenylmethyl group and the polar carboxylic acid engage with a receptor binding site. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-receptor complex, conformational flexibility, role of solvent. | Assesses the stability of the binding pose and observes induced-fit effects upon binding. |

| Free Energy Calculations (FEP/TI) | Quantitative prediction of binding free energy and affinity. | Allows for the ranking of this compound derivatives in terms of their binding potency. |

| QTAIM/NCI Analysis | Identification and characterization of non-covalent interactions (H-bonds, van der Waals, π-stacking). bham.ac.uk | Details the specific forces that stabilize the molecular recognition complex. |

The interplay between the bulky, hydrophobic triphenylmethyl group and the flexible, polar pentanoic acid chain makes this compound a fascinating subject for theoretical studies of molecular recognition. The application of these computational frameworks is essential for rationalizing its binding behavior and for the design of novel host systems or biologically active molecules based on its unique structural scaffold.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energetic Landscapes

The goal of conformational analysis is to identify the low-energy conformers, as these are the most likely to be present under experimental conditions and are relevant for biological activity. This is achieved by systematically rotating key bonds and calculating the potential energy of each resulting conformation. The collection of all these energies forms a potential energy surface, or energetic landscape, where energy minima correspond to stable conformers. The triphenylmethyl (trityl) group imposes significant steric hindrance, which heavily influences the orientation of the phenyl rings and the accessible conformations of the alkyl chain.

| Dihedral Angle of Interest | Description | Expected Impact on Conformation |

| Phenyl-C-C-C | Rotation of the entire triphenylmethyl group relative to the acid chain. | Defines the overall spatial orientation of the bulky head group. |

| C-C-Phenyl | "Propeller" rotation of the individual phenyl rings. | Steric clashes between ortho-hydrogens dictate a non-planar, propeller-like arrangement. |

| C-C-C-C (Chain) | Rotation along the backbone of the pentanoic acid chain. | Determines the extension or folding of the chain and the position of the carboxyl group. |

| C-C-COOH | Rotation around the bond leading to the carboxyl group. | Influences the ability to form hydrogen bonds and other electrostatic interactions. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery. While docking studies for 5,5,5-Triphenylpentanoic acid have not been specifically detailed, extensive research on its analogs, such as S-trityl-L-cysteine (STLC), provides a clear blueprint for such an investigation. nih.gov

These analogs are known inhibitors of the human mitotic kinesin Eg5, a protein essential for cell division and a target for cancer therapy. nih.gov They bind to a specific allosteric pocket formed by helix α2/loop L5 and helix α3 of the protein. nih.gov A docking simulation of this compound would therefore target this site to predict its binding mode and affinity. The simulation would assess how the ligand's triphenylmethyl group fits into hydrophobic regions of the pocket and how its carboxylic acid tail could form hydrogen bonds or electrostatic interactions with amino acid residues. For related inhibitors, key interactions have been identified with residues such as Leu132 and Arg119. nih.gov

| Protein Target | Binding Site | Key Interacting Residues for Analogs | Predicted Interaction Type for this compound |

| Mitotic Kinesin Eg5 | Allosteric pocket (helix α2/loop L5, helix α3) | Leu132, Arg119, and other hydrophobic/aromatic contacts. nih.gov | Triphenylmethyl group: Hydrophobic and aromatic stacking interactions. Carboxylic acid: Hydrogen bonding and electrostatic interactions with polar/charged residues. |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. The goal is to derive a mathematical equation that can predict the activity of new, unsynthesized molecules.

To build a QSAR model for a series of triphenylalkanoic acids, researchers would synthesize and test a variety of analogs of this compound. For each analog, they would calculate a set of "molecular descriptors"—numerical values that encode different aspects of the molecule's structure (e.g., size, hydrophobicity, electronic properties). These descriptors would then be statistically correlated with the measured biological activity (e.g., inhibitory concentration against Eg5).

Studies on related Eg5 inhibitors have revealed key structure-activity relationships that would inform a QSAR model. For instance, the presence of the carboxylic acid can increase potency in biochemical assays but may decrease it in cell-based assays due to lower cell permeability. nih.gov Similarly, replacing the sulfur atom in STLC with a methylene (B1212753) group (a carbon analogue) was shown to improve activity in cellular assays, a finding that provides a critical data point for a QSAR model. nih.gov

| Structural Modification on Scaffold | Example Descriptor(s) | Observed Effect on Activity (in Analogs) |

| Removal of Carboxylic Acid | Decreased Polarity (LogP), Loss of H-bond donor/acceptor | Reverses activity trend between biochemical and cellular assays. nih.gov |

| Isosteric Replacement (e.g., S to CH₂) | Changes in bond length, angle, and lipophilicity. | Improved cellular activity and metabolic stability. nih.gov |

| Phenyl Ring Substitution | Hammett constants, van der Waals volume. | Can modulate binding affinity by interacting with specific sub-pockets. nih.gov |

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure. These calculations can determine a wide range of properties that are crucial for understanding reactivity and intermolecular interactions, which are not captured by classical molecular mechanics.

For this compound, DFT calculations could be used to determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. Furthermore, these calculations can produce an electrostatic potential map, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions. This is particularly useful for understanding where the molecule is most likely to engage in electrostatic interactions or hydrogen bonding, such as the negative potential around the carboxylic acid's oxygen atoms.

| Calculated Property | Description | Relevance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack; electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Identifies sites for electrostatic interactions, particularly the electronegative carboxyl group. |

| Partial Atomic Charges | Calculated charge on each atom in the molecule. | Quantifies the polarity of specific bonds and functional groups for force field development. |

Advanced Analytical Techniques in Research and Characterization

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation and purification of 5,5,5-Triphenylpentanoic acid from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Due to the presence of the carboxylic acid group and the non-volatile nature of the compound, reversed-phase HPLC is the most common approach.

Typical HPLC Parameters: A standard HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, as the three phenyl groups provide a strong chromophore.

Since this compound is achiral, standard HPLC is sufficient for its analysis. However, if a chiral center were introduced into the molecule, for instance, by substitution on the aliphatic chain, chiral HPLC would be necessary to separate the resulting enantiomers. Chiral separations are often more complex and may require specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral acids. libretexts.org The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Interactive Data Table: Representative HPLC Method for this compound

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Provides good separation and peak shape for carboxylic acids. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good resolution and run time. americanlaboratory.com |

| Detection | UV at 254 nm | The phenyl groups exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Expected Rt | ~5-7 min | Based on the hydrophobicity of the compound. |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and potential decomposition. To overcome these issues, derivatization is a common strategy.

The carboxylic acid group can be converted into a more volatile ester, such as a methyl or ethyl ester, or a silyl (B83357) ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular method that replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility and thermal stability. oregonstate.edu

The derivatized this compound can then be analyzed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. Detection is most powerfully achieved with a mass spectrometer (GC-MS), which not only quantifies the compound but also provides structural information based on its fragmentation pattern. researchgate.net

Interactive Data Table: Predicted GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization | Silylation with BSTFA | Increases volatility and thermal stability of the carboxylic acid. oregonstate.edu |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. nih.gov |

| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | 100°C (1 min), then 20°C/min to 300°C (hold 5 min) | A general-purpose temperature program to elute the compound in a reasonable time. |

| Detector | Mass Spectrometer (Electron Ionization) | Provides both quantitative data and structural information. |

| Expected Rt | ~12-15 min | Dependent on the exact oven program and column. |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of this compound, providing detailed information about its atomic composition and bonding.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit several distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the three phenyl groups would appear in the downfield region, typically between 7.0 and 7.5 ppm, likely as a complex multiplet due to overlapping signals. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COOH) would be expected to resonate around 2.4-2.6 ppm as a triplet. The next methylene group in the chain (-CH₂-CH₂-COOH) would likely appear around 2.2-2.4 ppm as a multiplet, and the methylene group adjacent to the quaternary carbon (-CH(Ph)₃-CH₂-) would be shifted further downfield to around 2.8-3.0 ppm, also as a triplet, due to the influence of the three phenyl rings. The acidic proton of the carboxylic acid would give a broad singlet that can appear over a wide range, typically from 10-13 ppm, and its position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. udel.edu For this compound, one would expect to see distinct signals for each carbon atom in a unique chemical environment. libretexts.org The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. libretexts.org The quaternary carbon attached to the three phenyl groups would appear around 60-70 ppm. The carbons of the aliphatic chain would resonate in the upfield region, generally between 20-40 ppm. The aromatic carbons would show a set of signals between 125-145 ppm, with the ipso-carbons (the carbons directly attached to the aliphatic chain) being distinct from the ortho, meta, and para carbons. careerendeavour.com

Interactive Data Table: Predicted NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | 7.10 - 7.40 | m | 15H | Aromatic protons |

| Signal 2 | 2.85 - 3.05 | t | 2H | -CH₂-C(Ph)₃ |

| Signal 3 | 2.40 - 2.60 | t | 2H | -CH₂-COOH |

| Signal 4 | 2.20 - 2.40 | p | 2H | -CH₂-CH₂-CH₂- |

| Signal 5 | 10.0 - 13.0 | br s | 1H | -COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Signal 1 | 175 - 180 | -COOH | ||

| Signal 2 | 145 - 150 | Aromatic C (ipso) | ||

| Signal 3 | 128 - 130 | Aromatic C (ortho, meta) | ||

| Signal 4 | 126 - 128 | Aromatic C (para) | ||

| Signal 5 | 63 - 68 | -C(Ph)₃ | ||

| Signal 6 | 35 - 40 | -CH₂-C(Ph)₃ | ||

| Signal 7 | 33 - 37 | -CH₂-COOH | ||

| Signal 8 | 20 - 25 | -CH₂-CH₂-CH₂- |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: When coupled with GC, EI is a common ionization method. For this compound (or its derivative), the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would be a key identifier. A prominent fragment would likely be the triphenylmethyl cation ([C(C₆H₅)₃]⁺) at m/z 243, which is a very stable carbocation. Other fragments would arise from the cleavage of the aliphatic chain and the loss of the carboxyl group or parts of it. libretexts.org

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique combines the separation power of HPLC with the high mass accuracy of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). libretexts.org LC-HRMS allows for the accurate determination of the molecular formula of this compound from its exact mass. This is a significant advantage over low-resolution MS. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, with minimal fragmentation.

Interactive Data Table: Predicted Key Mass Fragments of this compound (EI-MS)

| m/z | Proposed Fragment | Formula | Notes |

| 330 | [M]⁺ | C₂₃H₂₂O₂ | Molecular Ion |

| 285 | [M - COOH]⁺ | C₂₂H₂₁ | Loss of the carboxyl group. |

| 243 | [C(C₆H₅)₃]⁺ | C₁₉H₁₅ | Triphenylmethyl cation (trityl cation), expected to be the base peak. |

| 165 | [C₁₃H₉]⁺ | C₁₃H₉ | Fluorenyl cation, a common fragment from triphenylmethane (B1682552) derivatives. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation. |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A very broad band would be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule. The triphenylmethyl moiety in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region, likely with a maximum (λₘₐₓ) around 260-270 nm, which is characteristic of the benzene (B151609) rings. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Expected Absorption | Functional Group/Chromophore |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |

| ~3030 cm⁻¹ (sharp) | Aromatic C-H stretch | |

| ~2950 cm⁻¹ (sharp) | Aliphatic C-H stretch | |

| 1700-1725 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) | |

| 1450-1600 cm⁻¹ (multiple) | Aromatic C=C stretch | |

| UV-Vis Spectroscopy | ~260-270 nm | π → π* transitions of the Phenyl Rings |

X-ray Crystallography for Structural Elucidation of Related Complexes

The study of related compounds, such as triphenylacetic acid and its derivatives, provides a strong predictive framework for the likely solid-state conformation of this compound. For instance, the crystal structure of 2-(3,4,5-triphenylphenyl)acetic acid, a related compound with a triphenyl-substituted aromatic core, has been successfully determined. In its acetonitrile solvate form, it crystallizes in the triclinic space group P-1. nih.gov The analysis revealed that the three phenyl rings adopt a "paddlewheel-like" conformation around the central benzene ring. A key feature of its crystal packing is the formation of inversion-symmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. These dimers are further interconnected by C-H···O interactions, creating one-dimensional supramolecular chains. nih.gov

The following interactive table summarizes the crystallographic data for a related triphenyl-substituted acetic acid derivative, illustrating the type of detailed structural information obtained through X-ray crystallography.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** | Reference |

| 2-(3,4,5-triphenylphenyl)acetic acid acetonitrile solvate | C₂₆H₂₀O₂·CH₃CN | Triclinic | P-1 | 9.876(3) | 11.345(3) | 12.083(4) | 66.89(3) | 71.88(3) | 78.89(3) | nih.gov |

This detailed structural information is crucial for understanding the supramolecular chemistry of these compounds, including the nature of their intermolecular interactions, which govern their physical properties. The "paddlewheel" conformation of the phenyl rings observed in the crystal structure of 2-(3,4,5-triphenylphenyl)acetic acid is a direct consequence of minimizing steric hindrance between the bulky phenyl groups. nih.gov It is highly probable that the triphenylmethyl moiety in this compound would adopt a similar conformation. Furthermore, the formation of hydrogen-bonded dimers is a very common and stable motif for carboxylic acids in the solid state. These insights, gleaned from the X-ray crystallographic analysis of related structures, are fundamental for predicting the behavior and properties of this compound and for designing new materials and molecular complexes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of sterically hindered carboxylic acids like 5,5,5-Triphenylpentanoic acid presents a considerable challenge. Future research will likely focus on developing more efficient and robust synthetic methods that can overcome the steric bulk imposed by the trityl group. Current methods often require harsh conditions or result in low yields.

Emerging strategies that could be adapted include:

A significant area of development lies in the synthesis of derivatives from sterically hindered carboxylic acids. For instance, forming amide bonds with such acids is notoriously difficult. chimia.ch Novel coupling reagents and techniques are being developed to address this. One promising approach is the in situ formation of acyl fluorides, which are less sterically demanding than other activated acid derivatives and can facilitate amide bond formation even with hindered partners. rsc.org Another strategy involves the conversion of hindered carboxylic acids into Weinreb amides, which are versatile intermediates in organic synthesis. organic-chemistry.org A method using methanesulfonyl chloride has been shown to be effective for this transformation. organic-chemistry.org

Elucidation of Unexplored Reaction Pathways

The reactivity of this compound is largely dictated by its two main functional components: the carboxylic acid group and the bulky triphenylmethyl (trityl) group. Future research could explore novel transformations that leverage the unique steric and electronic properties of this compound.

Potential areas of investigation include:

The table below outlines potential reaction pathways that could be explored for this compound based on methodologies developed for similar structures.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Reference |

|---|---|---|---|

| Amide Coupling (Acyl Fluoride) | BTFFH, Amine | Sterically hindered amide | rsc.org |

| Weinreb Amide Synthesis | MsCl, Et3N, MeONHMe·HCl | N-methoxy-N-methyl amide derivative | organic-chemistry.org |

| Radical-Radical Coupling | Photoredox catalyst (e.g., 4Cz-IPN), Base | Functionalization via radical intermediates | organic-chemistry.org |

| Intramolecular Cycloaddition | Heat or Lewis Acid | Novel polycyclic structures | rsc.org |

Advanced Mechanistic Insights

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. The steric hindrance of the trityl group can lead to unconventional reaction kinetics and pathways.

Future mechanistic studies could focus on:

Computational Predictions and Experimental Validation

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity. For a molecule like this compound, computational methods can provide insights that are difficult to obtain experimentally.

Future research integrating computational and experimental approaches could include:

The synergy between predicting reaction outcomes with tools like seq2seq models and validating these predictions in the lab represents a frontier in chemical synthesis and discovery. frontiersin.org While still developing, these methods hold promise for accelerating the exploration of complex chemical systems. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.